3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide

Catalog No.
S750177
CAS No.
19764-96-6
M.F
C29H33IN2
M. Wt
536.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-...

CAS Number

19764-96-6

Product Name

3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide

IUPAC Name

(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole;iodide

Molecular Formula

C29H33IN2

Molecular Weight

536.5 g/mol

InChI

InChI=1S/C29H33N2.HI/c1-28(2)22-16-12-14-18-24(22)30(5)26(28)20-10-8-7-9-11-21-27-29(3,4)23-17-13-15-19-25(23)31(27)6;/h7-21H,1-6H3;1H/q+1;/p-1

InChI Key

JKXWXYURKUEZHV-UHFFFAOYSA-M

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[I-]

Description

The exact mass of the compound 3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Chemistry and Material Science

The compound belongs to a class of molecules called styryl dyes, known for their diverse applications in various fields. The presence of the indolium and heptatrienyl groups suggests potential research in:

  • Dye development: Studying the compound's light absorption and emission properties could lead to the development of new dyes for various applications, including solar cells, organic light-emitting diodes (OLEDs), and lasers .
  • Organic photovoltaics: The compound's ability to absorb light and potentially convert it into electricity could be investigated for applications in organic solar cells.

Medicinal Chemistry and Drug Discovery

The indolium ring is a common structural motif found in many biologically active molecules. This suggests potential research in:

  • Development of new drugs: The compound could be used as a starting point for the design and synthesis of novel drugs targeting various diseases. Studying its interaction with specific biological targets could be explored.
  • Drug discovery tools: The compound, if fluorescently labeled, could be used as a probe to study cellular processes or protein-protein interactions, aiding in drug discovery efforts.

3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrienyl]-1,3,3-trimethyl-, iodide is a complex organic compound characterized by its unique indolium structure and the presence of a heptatriene side chain. This compound exhibits a molecular formula of C22H28N2I and is notable for its distinctive electronic properties and potential applications in various fields such as organic electronics and medicinal chemistry.

The indolium core provides a stable aromatic system that can participate in various

  • Substitution Reactions: The iodide ion can be substituted by other nucleophiles such as bromide or chloride ions.
  • Oxidation Reactions: It can be oxidized to form N-oxide derivatives or other functionalized products.
  • Reduction Reactions: Reduction processes can yield indoline derivatives.

These reactions are typically facilitated by common reagents such as sodium borohydride for reduction or hydrogen peroxide for oxidation. The stability of the indolium structure allows for significant versatility in synthetic applications.

Research indicates that compounds similar to 3H-Indolium iodide exhibit various biological activities, including antimicrobial and anticancer properties. The unique structure may allow it to interact with biological targets effectively. For instance, some indolium derivatives have been studied for their ability to inhibit certain enzymes or receptors involved in disease processes, suggesting potential therapeutic uses.

The synthesis of 3H-Indolium iodide typically involves several steps:

  • Formation of the Indolium Core: Starting from indole or its derivatives, alkylation reactions are performed using alkyl halides (e.g., methyl iodide) to introduce the trimethyl groups.
  • Construction of the Heptatriene Side Chain: This can be achieved through a series of coupling reactions involving suitable precursors that provide the necessary conjugated system.
  • Iodination: The final product is obtained by introducing the iodide ion through either direct iodination or salt formation with an iodide source.

These synthetic routes are often carried out under controlled conditions to optimize yield and purity.

3H-Indolium iodide has potential applications in several areas:

  • Organic Electronics: Due to its electronic properties, it may be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaics.
  • Fluorescent Probes: Its structure allows for use in biological imaging techniques.
  • Pharmaceutical Development: Investigated for its potential as a therapeutic agent due to its biological activity.

Studies on the interactions of 3H-Indolium iodide with various biological targets are crucial for understanding its potential therapeutic effects. Preliminary research suggests that it may interact with specific enzymes or receptors, influencing biochemical pathways relevant to disease states. Detailed interaction studies could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3H-Indolium iodide:

Compound NameMolecular FormulaKey Features
1-Ethyl-2,3,3-trimethyl-3H-indolium iodideC16H24N2ISimilar indolium core; different alkyl group
1,2,3,3-Tetramethyl-3H-indolium iodideC12H16N2IMore methyl groups; simpler structure
2-Methyl-1-propyl-3H-indolium iodideC15H20N2IPropyl group changes reactivity

Each compound exhibits unique properties due to variations in substitution patterns and side chains. For instance, while 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide retains similar reactivity patterns due to its indolium core, it may demonstrate different solubility and electronic characteristics compared to 3H-Indolium iodide.

Physical Description

Green to gold-brown powder; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

2

Exact Mass

536.16885 g/mol

Monoisotopic Mass

536.16885 g/mol

Heavy Atom Count

32

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19764-96-6

General Manufacturing Information

3H-Indolium, 2-[7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-, iodide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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